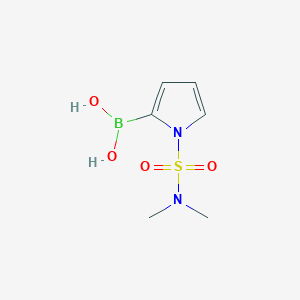
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula C6H11BN2O4S and a molecular weight of 218.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a dimethylsulfamoyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Métodos De Preparación
The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. One common method is the direct borylation of pyrrole using boronic acid or boronate esters under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The dimethylsulfamoyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in Suzuki–Miyaura coupling reactions, this compound offers unique reactivity due to the presence of the dimethylsulfamoyl group, which can enhance the stability and solubility of the compound . Similar compounds include:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Thienylboronic acid
Propiedades
IUPAC Name |
[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNODSWDWHGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














